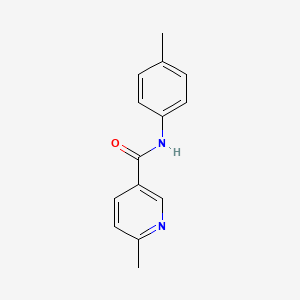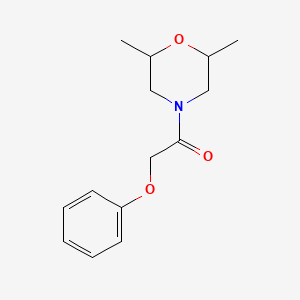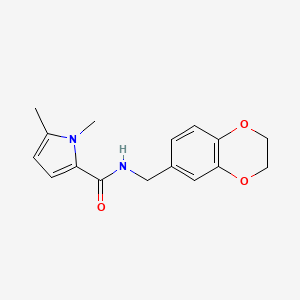
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, also known as MPTP, is a synthetic compound that has been used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system.
作用機序
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one is metabolized in the brain to its active form, MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to a loss of ATP production and ultimately cell death. This selective toxicity to dopaminergic neurons is thought to be due to the high expression of the dopamine transporter in these cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one are well-studied and include a loss of dopaminergic neurons in the substantia nigra, a decrease in dopamine levels in the striatum, and the development of Parkinson's-like symptoms in animals. These symptoms include tremors, rigidity, and bradykinesia. (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one has also been shown to cause oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one in lab experiments include its ability to selectively damage dopaminergic neurons and create animal models of Parkinson's disease. This has allowed researchers to study the mechanisms underlying the disorder and develop new treatments. However, there are also limitations to using (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, including its toxicity to humans and the fact that it does not accurately replicate all aspects of Parkinson's disease.
将来の方向性
For research involving (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one include the development of new treatments for Parkinson's disease, the use of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one to study the mechanisms underlying other neurodegenerative disorders, and the exploration of alternative animal models of Parkinson's disease that more accurately replicate the disorder in humans. Additionally, researchers may investigate the potential use of (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one as a tool for studying the role of dopamine in other physiological processes.
合成法
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one can be synthesized using a multi-step process involving the reaction of 4-methylpiperidine with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is (E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one, which can be purified using chromatography techniques.
科学的研究の応用
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one has been widely used in scientific research to create animal models of Parkinson's disease. The compound is able to selectively damage dopaminergic neurons in the brain, leading to a loss of dopamine and the development of Parkinson's-like symptoms in animals. This has allowed researchers to study the mechanisms underlying Parkinson's disease and develop new treatments for the disorder.
特性
IUPAC Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-7-9-18(10-8-11)15(19)6-5-14-12(2)16-17(4)13(14)3/h5-6,11H,7-10H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMCZVUKBWFOF-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methylpiperidin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-2-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7537872.png)
![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-(2,5-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B7537891.png)
![N-[6-amino-1-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]-N-benzylpentanamide](/img/structure/B7537898.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)


![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)